molecular formula C11H16O3 B2843558 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 524961-60-2

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2843558
CAS No.: 524961-60-2
M. Wt: 196.246
InChI Key: QLXWCPILHHAJRX-UHFFFAOYSA-N
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Description

4-Acetylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core with an acetyl group at the fourth position and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The initial step often involves a [4+2] cycloaddition reaction between a cyclohexenone and an electron-deficient alkene.

    Functional Group Modification: Subsequent steps involve the introduction of the acetyl and carboxylic acid groups. This can be achieved through various organic transformations, such as Friedel-Crafts acylation for the acetyl group and oxidation reactions for the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The bicyclo[2.2.2]octane core provides structural stability and rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylbicyclo[22

Properties

IUPAC Name

4-acetylbicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)10-2-5-11(6-3-10,7-4-10)9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXWCPILHHAJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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